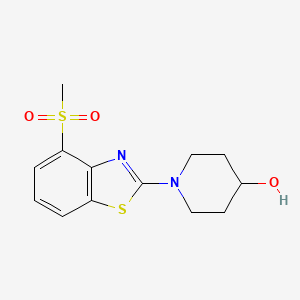

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. The synthesis process can vary widely depending on the specific compound .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) between them .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution .科学的研究の応用

Anti-Tubercular Activity

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol: and its derivatives have shown promising anti-tubercular properties. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to synthesize these compounds . Molecular docking studies against the target DprE1 have also been conducted to identify potent inhibitors with enhanced anti-tubercular activity.

Ligands for Metal Extraction

These benzothiazole derivatives have potential as ligands for metal extraction . Their coordination chemistry allows them to form stable complexes with metal ions, making them useful in applications such as solvent extraction and catalysis.

Optical Materials

Researchers have explored the optical properties of benzothiazole derivatives . These compounds exhibit fluorescence and can serve as components in optical materials, including sensors, imaging agents, and light-emitting devices.

Biological Uses

aFibroblast Growth Factor Antagonists : Some benzothiazole derivatives act as fibroblast growth factor antagonists, which may have implications in cancer therapy and tissue regeneration . b. Autotaxin Inhibitors Autotaxin is an enzyme involved in cell migration and inflammation. Certain benzothiazole compounds have shown inhibitory activity against autotaxin . c. Wnt Antagonist DKK Inhibitors Wnt signaling plays a crucial role in development and disease. Benzothiazole derivatives have been investigated as potential inhibitors of the Wnt antagonist DKK . dCytosolic Phospholipase A2α Inhibitors : These compounds also exhibit inhibitory effects on cytosolic phospholipase A2α, an enzyme involved in inflammation and lipid metabolism .

Green Chemistry Synthesis

Recent advances in green chemistry have focused on the synthesis of benzothiazole compounds. Methods include condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and cyclization using thioamide or carbon dioxide (CO₂) as raw materials .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-20(17,18)11-4-2-3-10-12(11)14-13(19-10)15-7-5-9(16)6-8-15/h2-4,9,16H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIFNVCULXDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460254.png)

![2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6460261.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460265.png)

![4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6460268.png)

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6460273.png)

![4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460282.png)

![4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460292.png)

![N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460305.png)

![6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6460312.png)

![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)

![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)

![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460318.png)

![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)